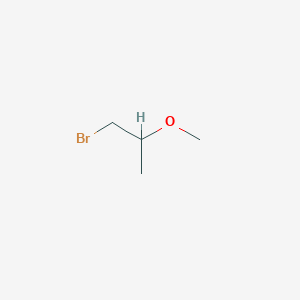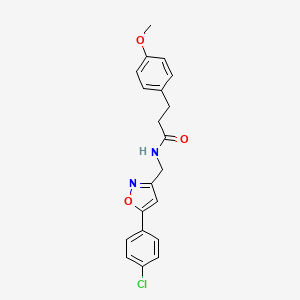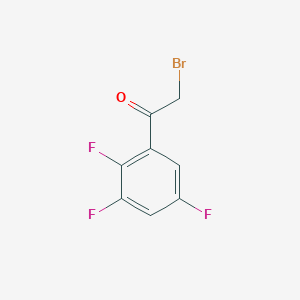
methyl 3-(N-(3-((phenylcarbamoyl)oxy)cyclohexyl)sulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a carbamoyl group, a sulfamoyl group, and a carboxylate ester group. These groups are attached to a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The presence of different functional groups can be confirmed by IR spectroscopy, while the overall structure can be elucidated using NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbamoyl group might undergo reactions with nucleophiles, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .科学的研究の応用
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in the Suzuki–Miyaura (SM) cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry . The SM coupling is known for its mild reaction conditions and functional group tolerance, making it suitable for complex organic syntheses. The thiophene derivative could act as a potential partner in these reactions due to its stable and reactive boron-containing group.
Protodeboronation of Boronic Esters
The compound may find application in the protodeboronation of boronic esters . This process is crucial for removing the boron moiety from boronic esters, which are commonly used in various organic transformations. The stability of the thiophene derivative makes it a candidate for studies in protodeboronation, which is a less explored area in boron chemistry.
Development of Boron Reagents
As a boron-containing compound, it could be significant in the development of new boron reagents . These reagents are essential for a multitude of reactions, including oxidations, aminations, halogenations, and C-C bond formations . The compound’s unique structure may allow for the exploration of new reagent classes.
Organic Synthesis Building Blocks
The compound’s structure suggests that it could serve as a building block in organic synthesis . Its potential to be transformed into a broad range of functional groups makes it a versatile starting material for synthesizing complex molecules.
Radical-Polar Crossover Reactions
It might be applicable in radical-polar crossover reactions . These reactions are a method of combining radical and polar mechanisms to create complex molecules, and the compound’s stability and reactivity profile make it suitable for such applications.
Asymmetric Hydroboration Reactions
Given its boron content, the compound could be used in asymmetric hydroboration reactions . These reactions are important for introducing chirality into molecules, which is a critical aspect of pharmaceutical synthesis.
Homologation Reactions
The compound could be involved in homologation reactions , where it would contribute to the lengthening of carbon chains in organic molecules. This application is particularly relevant in the synthesis of larger, more complex organic compounds.
Conjunctive Cross Coupling
Lastly, it may be used in conjunctive cross-coupling reactions , which combine two different types of organoboron reagents. This application could lead to the creation of diverse and complex molecular architectures.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(10-11-28-17)29(24,25)21-14-8-5-9-15(12-14)27-19(23)20-13-6-3-2-4-7-13/h2-4,6-7,10-11,14-15,21H,5,8-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDUMRGRCNZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(3-((phenylcarbamoyl)oxy)cyclohexyl)sulfamoyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
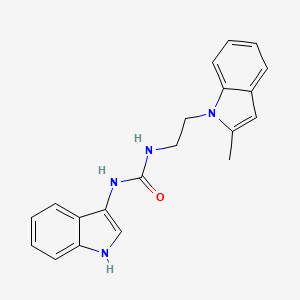
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
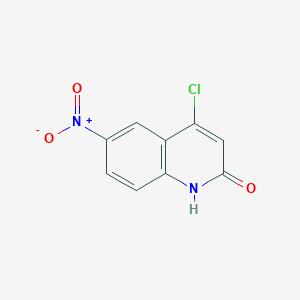
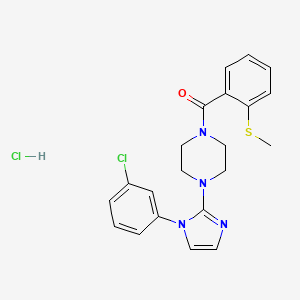
![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)
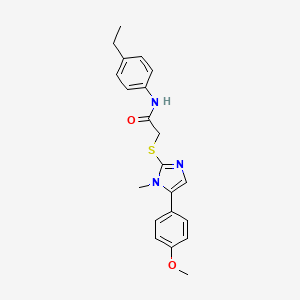
![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
